molecular formula C18H28 B13729904 1-Methyl-3-octylindan CAS No. 29138-84-9

1-Methyl-3-octylindan

Cat. No.: B13729904
CAS No.: 29138-84-9
M. Wt: 244.4 g/mol
InChI Key: TZOILYATZQCBGS-UHFFFAOYSA-N
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Description

1-Methyl-3-octylindan is an organic compound with the molecular formula C18H28 It is a derivative of indane, characterized by the presence of a methyl group at the first position and an octyl group at the third position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-octylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-octylindan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Methyl-3-octylindan has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-octylindan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-octylindane: A structural isomer with similar properties but different spatial arrangement.

    1-Methyl-3-hexylindane: A compound with a shorter alkyl chain, leading to different physical and chemical properties.

    1-Methyl-3-decylindane: A compound with a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness

1-Methyl-3-octylindan is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The presence of both methyl and octyl groups provides a balance between hydrophobic and hydrophilic properties, making it suitable for various chemical and biological studies.

Properties

CAS No.

29138-84-9

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

1-methyl-3-octyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C18H28/c1-3-4-5-6-7-8-11-16-14-15(2)17-12-9-10-13-18(16)17/h9-10,12-13,15-16H,3-8,11,14H2,1-2H3

InChI Key

TZOILYATZQCBGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(C2=CC=CC=C12)C

Origin of Product

United States

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